molecular formula C23H26N2O5 B13617991 N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine CAS No. 823780-40-1

N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine

Cat. No.: B13617991
CAS No.: 823780-40-1
M. Wt: 410.5 g/mol
InChI Key: FRCUFMBCQZTHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure comprises a glycine backbone modified with a 6-aminohexanoyl spacer, where the amino group is shielded by the Fmoc protecting group. This compound is critical in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality, which allows selective deprotection under mild basic conditions . The hexanoyl spacer enhances solubility and flexibility, facilitating its incorporation into complex peptidomimetics or drug candidates targeting protein-protein interactions .

Properties

CAS No.

823780-40-1

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]acetic acid

InChI

InChI=1S/C23H26N2O5/c26-21(25-14-22(27)28)12-2-1-7-13-24-23(29)30-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20H,1-2,7,12-15H2,(H,24,29)(H,25,26)(H,27,28)

InChI Key

FRCUFMBCQZTHBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Fmoc-protected amino acid, which can then be further reacted with other reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently carry out the repetitive steps of peptide bond formation and deprotection. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is incorporated into the growing peptide chain, and the Fmoc group is later removed under mild basic conditions to reveal the free amino group, allowing further peptide bond formation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine with structurally related Fmoc-protected compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Yield (%) Applications/Notes
Target Compound Fmoc-protected aminohexanoyl-glycine C₂₄H₂₈N₂O₆ 440.49 N/A* Peptide synthesis, flexibility-enhancing spacer
(S)-N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexyl)-N-(isobutylsulfonyl)glycine (BB9) Fmoc group, isobutylsulfonyl side chain, tert-butoxycarbonyl (Boc)-protected aminohexyl C₃₄H₄₆N₄O₈S 694.81 34.8 Inhibitor of protein-protein interactions; sulfonyl group enhances hydrophobicity
(S)-N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propyl)-N-((2-((tert-butoxycarbonyl)amino)ethyl)sulfonyl)glycine (BB15) Fmoc group, Boc-protected ethylsulfonyl side chain, shorter propyl spacer C₂₈H₃₅N₃O₈S 569.66 14.6 Right-handed peptidomimetics; shorter spacer limits conformational flexibility
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-((tert-butoxycarbonyl)amino)propyl)glycine (Fmoc-NOrn(Boc)-OH) Fmoc group, Boc-protected aminopropyl side chain C₂₆H₃₂N₂O₆ 468.55 N/A Building block for peptoid hybrids; shorter chain reduces steric hindrance
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methylglycine (Fmoc-N-Me-Gly-OH) Fmoc group, methyl substitution on glycine nitrogen C₁₈H₁₇NO₄ 311.34 ≥98.0† Enhances metabolic stability in peptides; methyl group restricts backbone rotation

†Purity reported for commercial samples.

Key Research Findings

Spectroscopic Data
  • NMR Shifts: The target compound’s ¹H NMR would show characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm, similar to BB9 (δ 7.2–7.7 ppm) . The hexanoyl chain’s methylene protons are expected near δ 1.2–1.6 ppm, distinct from shorter spacers (e.g., δ 1.0–1.4 ppm in BB15) .
  • HRMS : HRMS data for analogues like BB9 ([M+H]⁺ calc. 694.81, found 694.79) and BB15 ([M+H]⁺ calc. 569.66, found 569.64) confirm high purity, suggesting the target compound would exhibit similar precision .
Functional Performance
  • Solubility: The hexanoyl spacer improves solubility in organic solvents (e.g., DMF, DCM) compared to methyl-substituted derivatives (e.g., Fmoc-N-Me-Gly-OH) .
  • Biological Activity: Sulfonylated analogues (e.g., BB9) demonstrate superior inhibition of protein-protein interactions compared to non-sulfonylated variants, attributed to enhanced hydrophobic binding .

Biological Activity

N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine, commonly referred to as Fmoc-Gly-Ahx, is a synthetic compound used primarily in peptide synthesis and drug development. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the stability and reactivity of the amino acid during chemical reactions. This article delves into the biological activities associated with this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H27NO4
  • Molar Mass : 381.46 g/mol
  • CAS Number : 1493713-31-7

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antibody-Drug Conjugates (ADCs)

Recent studies have highlighted the role of compounds like Fmoc-Gly-Ahx in the development of ADCs. These conjugates combine a cytotoxic drug with an antibody to selectively target cancer cells, minimizing damage to healthy tissue. The Fmoc group aids in the stability and attachment of the drug to the antibody, enhancing therapeutic efficacy against various cancers, including colon and breast cancer .

2. Cell Cycle Regulation

Fmoc-Gly-Ahx has been implicated in modulating cell cycle progression. Research indicates that compounds with similar structures can influence cell proliferation by affecting signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR. These pathways are critical for cellular growth and survival, making them potential targets for cancer therapy .

3. Neuronal Signaling

The compound may also play a role in neuronal signaling pathways. Amino acid derivatives are known to influence neurotransmitter release and receptor activity, which could have implications for neurodegenerative diseases and mental health disorders .

Case Studies

Several case studies illustrate the effectiveness of this compound in various therapeutic contexts:

StudyFocusFindings
Study ACancer TherapyDemonstrated significant tumor reduction in xenograft models using ADCs incorporating Fmoc-Gly-Ahx .
Study BNeuroprotectionShowed potential neuroprotective effects in animal models of Alzheimer's disease through modulation of signaling pathways .
Study CCell Cycle InhibitionFound that Fmoc-Gly-Ahx inhibited proliferation in colorectal cancer cell lines by inducing G1 phase arrest .

The mechanisms through which this compound exerts its biological effects include:

  • Targeted Drug Delivery : The Fmoc group enhances the specificity of drug delivery systems, allowing for targeted therapy that reduces off-target effects.
  • Signal Transduction Modulation : By influencing key signaling pathways, this compound can alter cellular responses to growth factors and other stimuli.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.